S-Prop-1-en-1-yl methanesulfinothioate
Description
Structure
3D Structure
Properties
CAS No. |
121955-51-9 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
1-methylsulfinylsulfanylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-6-7(2)5/h3-4H,1-2H3 |
InChI Key |
FCQZRAVPZFRUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSS(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for S Prop 1 En 1 Yl Methanesulfinothioate
Direct Synthetic Routes
Direct synthetic routes to S-Prop-1-en-1-yl methanesulfinothioate and other thiosulfinates often involve the formation of the S-S(O) bond in a single key step. These methods are valued for their efficiency and atom economy.
Oxidative Coupling Approaches
Oxidative coupling represents a common and effective strategy for the synthesis of thiosulfinates. This approach typically involves the oxidation of corresponding thiols or disulfides. A variety of oxidizing agents have been employed for this purpose, including peracids, hydrogen peroxide, and metal catalysts. nih.govrsc.org For instance, the oxidation of disulfides with reagents like m-chloroperoxybenzoic acid (m-CPBA) is a well-established method for preparing thiosulfinates. nih.govnih.gov The reaction is generally carried out at low temperatures to prevent over-oxidation to thiosulfonates. nih.gov
Recent advancements have focused on developing more sustainable and selective methods. For example, molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or even air as the oxidant presents a green protocol for synthesizing thiosulfonates, which are closely related to thiosulfinates. rsc.org Similarly, stainless steel nanoparticles have been shown to facilitate the efficient oxidative coupling of thiols under ambient conditions. researchgate.net
Condensation Reactions Involving Sulfenic Acids or Derivatives
The condensation of sulfenic acids is a fundamental route to thiosulfinates, particularly in biological systems. mdpi.com In the biosynthesis of allicin (B1665233) and related compounds in garlic, the enzymatic cleavage of S-allyl-L-cysteine sulfoxide (B87167) (alliin) by alliinase produces allylsulfenic acid. nih.gov Two molecules of this unstable intermediate then condense to form the thiosulfinate. mdpi.comnih.gov
In a laboratory setting, the generation and subsequent trapping of sulfenic acid intermediates can be a viable synthetic strategy. These reactions can be influenced by factors such as pH and the presence of catalysts. mdpi.com While direct condensation of isolated sulfenic acids is challenging due to their instability, in-situ generation followed by reaction with a suitable sulfur nucleophile can lead to the desired thiosulfinate.
Indirect Synthetic Pathways and Precursor Chemistry
Indirect methods for the synthesis of this compound involve the transformation of pre-existing sulfur-containing molecules. These multi-step sequences can offer greater control over the final structure, especially for unsymmetrical thiosulfinates.
Transformations of Sulfoxides or Sulfenyl Halides
Sulfoxides can serve as precursors to thiosulfinates through various transformations. For example, the reaction of sulfoxides with activating agents can generate intermediates that are susceptible to nucleophilic attack by a thiol, leading to the formation of a thiosulfinate. A facile one-pot method for the synthesis of sulfoxides from benzyl (B1604629) bromides has been reported, which could potentially be adapted for thiosulfinate synthesis. nih.gov
Sulfenyl halides are another class of reactive intermediates that can be employed in the synthesis of thiosulfinates. Their reaction with sulfinates or other appropriate sulfur nucleophiles can afford the target thiosulfinate. The generation of sulfenyl halides often involves the treatment of disulfides or thiols with a halogenating agent.
Modification of Vinylic Sulfur Compounds
The synthesis of this compound inherently involves a vinylic sulfur moiety. Therefore, synthetic strategies can be designed around the modification of pre-existing vinylic sulfur compounds. This could involve the introduction of the methanesulfinothioate group onto a prop-1-en-1-yl sulfide (B99878) or thiol precursor. Such approaches would allow for the late-stage introduction of the thiosulfinate functionality.
Stereoselective Synthesis Considerations
The propenyl group in this compound can exist as either the (E) or (Z) isomer. Furthermore, the sulfur atom of the sulfinothioate group is a stereocenter. Consequently, the synthesis of this compound can lead to a mixture of stereoisomers.
Achieving stereoselectivity in the synthesis of thiosulfinates is a significant challenge. The development of stereoselective methods for the synthesis of related compounds, such as chiral N-tert-butanesulfinyl imines, highlights the potential for controlling stereochemistry in sulfur-containing molecules. mdpi.com Enantioselective oxidation of sulfides to sulfoxides is a well-studied area, and similar principles could be applied to the synthesis of chiral thiosulfinates. nih.gov The choice of chiral catalysts or auxiliaries during the synthesis can influence the stereochemical outcome at the sulfur atom.
Diastereoselective Control in Thiosulfinate Formation
The synthesis of unsymmetrical thiosulfinates such as this compound presents a significant challenge in stereochemical control. The central sulfur atom of a thiosulfinate is a stereocenter, meaning that unsymmetrical thiosulfinates are chiral. When starting materials are achiral and reactions are not guided by a chiral influence, the resulting product is a racemic mixture of two enantiomers. The challenge is amplified when attempting to control diastereoselectivity, which would arise if another stereocenter is present in the molecule.
A common synthetic route to thiosulfinates is the oxidation of disulfides. In the case of an unsymmetrical disulfide, oxidation can theoretically occur at either sulfur atom, leading to two different constitutional isomers. For the synthesis of this compound, one would start with methyl 1-propenyl disulfide. Oxidation of this precursor would need to be regioselective to yield the desired product over its isomer, S-methyl 1-propenesulfinothioate.
Furthermore, achieving diastereoselective control requires a substrate with a pre-existing stereocenter and a reaction that favors the formation of one diastereomer over others. Research into the synthesis of mixed thiosulfinates has highlighted the difficulty in achieving such control. For example, the oxidation of a mixture of two different symmetrical disulfides (e.g., diallyl disulfide and dipropyl disulfide) using an oxidizing agent like hydrogen peroxide in an acid catalyst results in a statistical mixture of products. mdpi.comresearchgate.net This includes the two symmetrical thiosulfinates and the two unsymmetrical, cross-coupled thiosulfinates, demonstrating a lack of selective control over which sulfenic acid intermediates combine. mdpi.comresearchgate.net
Currently, methodologies specifically designed for high diastereoselective control in the formation of this compound and other acyclic, unsymmetrical thiosulfinates are not widely established in the scientific literature. The primary focus has been on achieving enantioselective synthesis from prochiral substrates.
Enantioselective Access to Chiral Analogues
Significant progress has been made in the enantioselective synthesis of chiral sulfinyl compounds, including thiosulfinates. These methods primarily involve the asymmetric oxidation of a prochiral disulfide, utilizing either chiral catalysts or reagents to induce stereoselectivity.
One of the most effective strategies is organocatalytic asymmetric oxidation. A notable example is the use of a Shi-type catalyst, a carbohydrate-derived ketone, in conjunction with Oxone as the stoichiometric oxidant. acs.org This system has proven effective for the enantioselective oxidation of functionalized and sterically hindered disulfides, achieving high enantiomeric excess (ee). acs.org The chiral environment created by the catalyst directs the oxidant to one face of the sulfur atom, leading to the preferential formation of one enantiomer. For instance, the oxidation of various functionalized tert-butyl disulfides using this method has yielded the corresponding thiosulfinates in good yields and with enantioselectivities up to 96% ee. acs.org
| Substrate (R Group) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| t-Bu-S-S-C(CH₃)₂CH₂OH | 85 | 96 |
| t-Bu-S-S-C(CH₃)₂CH₂OTBS | 82 | 94 |
| t-Bu-S-S-C(CH₃)₂CH₂OMOM | 88 | 95 |
| t-Bu-S-S-C(CH₃)₂CH₂OBn | 81 | 94 |
Another powerful approach is transition metal-catalyzed oxidation. Chiral titanium complexes, particularly those derived from 1,2-diarylethane-1,2-diols, have been investigated for the asymmetric oxidation of sulfides to sulfoxides, and these systems can be adapted for disulfide oxidation. nih.gov The substitution pattern on the aryl rings of the chiral diol ligand can be tuned to optimize enantioselectivity for different substrates. nih.gov Similarly, chiral Salen-type ligands complexed with metals like titanium, iron, or ruthenium have been successfully employed for the enantioselective oxidation of sulfides, often with hydrogen peroxide as a green oxidant. libretexts.org These catalytic systems create a chiral pocket that binds the substrate and directs the oxidation to a specific prochiral sulfur atom, affording sulfoxides with high enantiopurity. libretexts.org These established methods for asymmetric sulfide oxidation represent a promising avenue for developing enantioselective syntheses of chiral thiosulfinate analogues.
Optimization of Reaction Conditions and Efficiency
The efficiency and yield of thiosulfinate synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are typically investigated include the choice of oxidant, catalyst, solvent, reaction temperature, and reaction time. The synthesis of allicin (S-Prop-2-en-1-yl prop-2-ene-1-sulfinothioate), a symmetrical analogue of the target compound, provides a well-documented case study for such optimization. mdpi.comresearchgate.net
In a common method for allicin synthesis, diallyl disulfide is oxidized using hydrogen peroxide (H₂O₂) with an organic acid catalyst. Studies have shown that the choice of acid catalyst significantly impacts the reaction rate and efficiency. Formic acid has been found to be a more effective catalyst than acetic acid, allowing the reaction to proceed at a lower temperature (0 °C vs. 20 °C), which can help to minimize the degradation of the thermally sensitive thiosulfinate product. mdpi.comresearchgate.net
The mechanism involves the initial formation of a peroxy acid (e.g., performic acid) from the reaction between the acid catalyst and H₂O₂. This peroxy acid is the active oxidizing agent. Research has demonstrated that pre-incubating the acid and H₂O₂ before adding the disulfide can increase the reaction rate, as it allows for the build-up of the peroxy acid concentration. mdpi.com Kinetic studies of this reaction revealed it to be zero-order with respect to the disulfide concentration and first-order with respect to the H₂O₂ concentration, indicating that the formation of the peroxy acid is the rate-determining step. mdpi.com
Physical parameters such as mixing are also crucial. Due to the biphasic nature of the reaction (the disulfide is often immiscible with the aqueous H₂O₂/acid mixture), vigorous stirring is necessary to maximize the interfacial area and ensure an optimal reaction rate. researchgate.net By systematically optimizing these conditions—catalyst, temperature, pre-incubation, and mixing—the synthesis of allicin can be achieved with high purity (>98%) and yields exceeding 90%. mdpi.com These principles of optimization are directly applicable to the synthesis of this compound, where careful control of reaction parameters would be essential to maximize yield and minimize the formation of byproducts and degradation.
| Parameter | Condition A (Less Optimal) | Condition B (Optimized) | Impact of Optimization |
|---|---|---|---|
| Catalyst | Acetic Acid | Formic Acid | Faster reaction rate, allows lower temperature. |
| Temperature | 20 °C (with Acetic Acid) | 0 °C (with Formic Acid) | Minimizes product degradation. |
| Reagent Addition | All reagents mixed at once | Pre-incubation of H₂O₂ and Formic Acid | Increases initial reaction rate by pre-forming the peroxy acid oxidant. |
| Mixing | Standard stirring | Vigorous shaking (e.g., 1200 rpm) | Maximizes reaction rate in a two-phase system. |
| Yield | Moderate | >91% | Significant improvement in process efficiency. |
Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations
Nucleophilic Reactivity of S-Prop-1-en-1-yl Methanesulfinothioate
The core of the thiosulfinate functional group, -S(O)-S-, is highly susceptible to nucleophilic attack. The electron-withdrawing sulfinyl oxygen atom polarizes the sulfur-sulfur bond, rendering both the sulfinyl (S=O) and the sulfenyl (-S-) sulfur atoms electrophilic and thus prone to reaction with nucleophiles.
While specific studies on this compound are limited, its reactivity with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can be predicted by analogy to the well-established reactions of disulfides. These organometallic reagents are potent sources of carbanions that readily attack electrophilic sulfur centers.
The proposed mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on one of the sulfur atoms of the thiosulfinate. This attack results in the cleavage of the weak sulfur-sulfur bond. Attack at the sulfenyl sulfur would yield a sulfoxide (B87167) and a magnesium thiolate, while attack at the more electrophilic sulfinyl sulfur would produce a sulfenate salt and a sulfide (B99878). Given the high reactivity of these carbon nucleophiles, such reactions are expected to proceed readily, providing a pathway for the formation of new carbon-sulfur bonds.
The reaction of thiosulfinates with heteroatom nucleophiles, particularly thiols, is extensively documented and represents a critical pathway for their biological activity. Thiolate anions (RS⁻), generated from thiols like cysteine or glutathione (B108866) under physiological conditions, are soft nucleophiles that readily attack the electrophilic sulfenyl sulfur of the thiosulfinate. nih.govnih.govresearchgate.net
This nucleophilic substitution reaction proceeds via a bimolecular mechanism (Sₙ2 at sulfur), leading to the formation of a mixed disulfide and the displacement of a sulfenate anion (CH₃SO⁻), which is quickly protonated to yield methanesulfenic acid (CH₃SOH). nih.gov This process, known as S-thiolation, is fundamental to the ability of thiosulfinates to modify cysteine residues in proteins. nih.gov The reaction is kinetically favorable and proceeds according to second-order kinetics, being first order with respect to both the thiol and the thiosulfinate. nih.govacs.org
This table presents the second-order rate constants for the reaction of various chromogenic thiols with total thiosulfinates from garlic extracts at pH 7.0. The data illustrates the high reactivity of the thiosulfinate group towards thiol nucleophiles. nih.govacs.org
Electrophilic Reactivity and Addition Reactions
While the dominant reactivity of the thiosulfinate group is electrophilic, the molecule also possesses sites that can react with electrophiles, namely the sulfinyl oxygen and the propenyl double bond.
The lone pair of electrons on the sulfinyl oxygen atom imparts basicity to the molecule, allowing it to react with strong electrophiles such as protons. In acidic media, this compound can undergo protonation at the oxygen atom. wikipedia.org This activation makes the sulfinyl sulfur even more electron-deficient and can facilitate subsequent reactions, although it can also lead to instability and decomposition of the molecule under highly acidic conditions. nih.gov
The carbon-carbon double bond in the prop-1-en-1-yl group is a region of high electron density, making it susceptible to electrophilic addition reactions. chemistrysteps.comlibretexts.orgbyjus.com In a reaction with a halogen such as bromine (Br₂), the π-electrons of the double bond would attack one bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. chemistryguru.com.sg
The bromide ion would then act as a nucleophile, attacking one of the carbons of the three-membered ring from the side opposite the bromonium bridge. This backside attack results in a stereospecific anti-addition of the two bromine atoms across the double bond. The regioselectivity of the attack would be influenced by the electronic effects of the adjacent sulfur atom, but would lead to a dibrominated product.
Rearrangement Reactions and Isomerizations
The structure of this compound allows for potential molecular rearrangements and isomerizations, which can lead to the formation of different structural isomers.
One potential transformation is a Pummerer-type rearrangement. The classical Pummerer rearrangement involves the reaction of a sulfoxide bearing an α-hydrogen with an acid anhydride, such as acetic anhydride. wikipedia.orgorganicreactions.orgchem-station.com In this compound, the methyl group attached to the sulfinyl sulfur has α-hydrogens. Upon acylation of the sulfinyl oxygen by acetic anhydride, elimination of acetic acid could generate a cationic-thial intermediate (a sulfonium (B1226848) ion). Subsequent attack by the acetate (B1210297) nucleophile would occur at the carbon of the methyl group, yielding an α-acyloxy thioether derivative. wikipedia.org
It is important to note that this compound is not structured to undergo the well-known organicreactions.orgproquest.com-sigmatropic Mislow-Evans rearrangement. This type of rearrangement is characteristic of allylic sulfoxides, which have the structure C=C-C-S(O)-R. proquest.comsemanticscholar.org The target molecule is a vinylic thiosulfinate, with the sulfur atom directly attached to the double bond (C=C-S(O)-S-R), a structural arrangement that does not permit the cyclic five-membered transition state required for this specific rearrangement.
Finally, geometric isomerization around the carbon-carbon double bond is a plausible transformation. The naturally occurring compound is typically the (E)-isomer (trans). Under thermal or catalytic conditions (e.g., in the presence of acid), rotation around the carbon-carbon single bond of an intermediate could lead to the formation of the (Z)-isomer (cis). google.comyoutube.comlibretexts.org This E/Z isomerization would result in a stereoisomer with different physical properties and potentially altered biological activity.
Oxidation and Reduction Chemistry
Thiosulfinates can be oxidized to thiosulfonates, which contain a sulfonyl group (SO2) instead of a sulfinyl group (SO). wikipedia.org This oxidation can be achieved using various oxidizing agents. For example, the oxidation of disulfides often proceeds through a thiosulfinate intermediate to the corresponding thiosulfonate. nih.gov The use of reagents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of disulfones. wikipedia.org The reaction of thiosulfinates with amine salts of aryl sulfinic acids has also been explored for the preparation of thiosulfonates. semanticscholar.org
The oxidation of this compound would be expected to yield S-Prop-1-en-1-yl methanesulfonate. The reaction conditions would need to be carefully controlled to prevent over-oxidation or degradation of the molecule.
The reduction of thiosulfinates can lead to the formation of disulfides and subsequently thiols. Thiosulfinates are known to react with thiols in a thiol-disulfide exchange-like reaction. mdpi.com This reaction involves the nucleophilic attack of a thiol on one of the sulfur atoms of the thiosulfinate, leading to the formation of a mixed disulfide. researchgate.net
For example, the reaction of a thiosulfonate with a thiol in the presence of a base can readily produce a disulfide and a sulfinic acid salt. researchgate.net A similar reactivity would be expected for thiosulfinates. The reduction of the disulfide product would then yield the corresponding thiols. This reactivity is a key aspect of the biological activity of compounds like allicin (B1665233), which readily react with biological thiols such as cysteine and glutathione. mdpi.com
Reaction Kinetics and Thermodynamic Studies
The kinetics of thiosulfinate reactions have been investigated, particularly in the context of their stability and decomposition. The decay of thiosulfinates in aqueous solutions has been characterized as a first-order process. nih.govresearchgate.net The rate of this decay is significantly influenced by pH and temperature. nih.govresearchgate.net
Studies on various thiosulfinates have shown that their stability is greatest in the pH range of 4.5-5.5. nih.gov The rate of decomposition increases at both lower and higher pH values. nih.gov The structure of the thiosulfinate also plays a crucial role, with unsaturated substituents generally leading to faster decomposition rates compared to saturated ones. nih.gov For instance, in a study of various thiosulfinates from garlic, allyl 1-propenyl thiosulfinate was found to be the most rapidly formed and most unstable. nih.gov
While specific rate constants for this compound are not available, the general principles observed for other thiosulfinates provide a framework for understanding its kinetic behavior. The reaction of cysteine thiosulfinate with cysteine has been studied in detail, revealing a pH-dependent rate with a maximum around pH 7.7. acs.org
Below is a table summarizing the general stability of thiosulfinates under different pH conditions, which can be inferred to be relevant for this compound.
| pH Range | Relative Stability | General Rate of Decomposition |
|---|---|---|
| 1.2 | Moderate | Moderate |
| 4.5-5.5 | High | Low |
| 6.5-7.5 | Low | High |
| 8.0-9.0 | Very Low | Very High |
Analysis of Reaction Equilibria and Energy Profiles
The study of reaction equilibria and energy profiles provides fundamental insights into the stability, reactivity, and transformation pathways of this compound. While specific experimental data for this particular compound is limited in publicly accessible literature, valuable inferences can be drawn from computational studies and experimental findings on analogous thiosulfinates. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms and determine key thermodynamic and kinetic parameters.
The reactivity of thiosulfinates is largely governed by the nature of the S-S bond and the presence of the sulfinyl oxygen, which renders the sulfur atom electrophilic. This facilitates reactions with nucleophiles, such as thiols. Computational studies on related thiosulfinates, like dimethyl thiosulfinate and dipropyl thiosulfinate, have elucidated the energy landscapes of their reactions, particularly with atmospheric radicals like hydroxyl (•OH) and chlorine (•Cl) radicals.
For instance, the reaction of dimethyl thiosulfinate with •OH radicals has been shown to proceed via an addition-elimination mechanism, where the hydroxyl radical adds to the sulfinyl sulfur atom, followed by the cleavage of the S-S bond. The barrier height for such reactions has been calculated to be negative relative to the energy of the starting reactants, indicating a highly favorable process. Specifically, for the reaction of dimethyl thiosulfinate with the OH radical, a barrier height of -5.6 kcal/mol has been reported, and for the reaction with the Cl radical, it is -12.7 kcal/mol. acs.org Similarly, for dipropyl thiosulfinate, the barrier height for the reaction with the •OH radical was computed to be -5.4 kcal mol–1. acs.orgsquarespace.com These findings suggest that this compound would likely exhibit similar reactivity towards such radicals.
The thermal decomposition of thiosulfinates is another critical transformation pathway. Studies on allicin (diallyl thiosulfinate), a structurally related compound, have provided insights into the kinetics of this process. The decomposition of allicin has been found to follow first-order or one-and-a-half-order kinetics depending on the solvent, with reported activation energies ranging from 46 kJ/mol to 184.5 kJ/mol. nih.govscispace.com This variability highlights the influence of the molecular environment on the energy barrier for decomposition. It is reasonable to infer that the thermal stability of this compound would also be influenced by such factors.
The energy profile of a chemical reaction is a critical determinant of its rate. The transition state theory provides a framework for understanding this relationship, where the activation energy (Ea) represents the energy barrier that must be overcome for reactants to be converted into products. The Arrhenius equation further quantifies this by relating the rate constant of a reaction to the activation energy and temperature.
Below are interactive data tables summarizing key energetic and kinetic parameters for related thiosulfinate reactions, which can serve as a reference for understanding the potential reactivity of this compound.
Table 1: Calculated Reaction Barrier Heights for Thiosulfinates with Radicals
| Thiosulfinate | Radical | Barrier Height (kcal/mol) |
| Dimethyl thiosulfinate | •OH | -5.6 |
| Dimethyl thiosulfinate | •Cl | -12.7 |
| Dipropyl thiosulfinate | •OH | -5.4 |
Data sourced from computational studies. acs.orgacs.orgsquarespace.com
Table 2: Activation Energies for the Thermal Decomposition of Allicin
| Solvent/Medium | Activation Energy (Ea) (kJ/mol) |
| Ethanolic garlic extract | 97.4 |
| Acetonic garlic extract | 184.5 |
| Gel formulation | 46 |
Data sourced from experimental kinetic studies. nih.govscispace.com
These tables illustrate the exothermic nature of radical-initiated reactions of thiosulfinates and the variability in the energy barriers for their thermal decomposition. Such data is crucial for predicting the environmental fate and reactivity of this compound.
Derivatization and Structural Modification of S Prop 1 En 1 Yl Methanesulfinothioate
Synthesis of Analogues with Modified Alkenyl Moieties
The prop-1-en-1-yl group is a defining feature of this thiosulfinate, influencing its stereochemistry and reactivity. The synthesis of analogues with modified alkenyl moieties allows for a systematic investigation of structure-activity relationships. Key modifications include alterations in the carbon chain length, introduction of substituents, and changes in the degree of unsaturation.
One common approach to synthesizing S-alkenyl thiosulfinates involves the oxidation of corresponding unsymmetrical disulfides. These precursors can be prepared through various methods, including the reaction of a thiol with a sulfenyl chloride or via thiol-disulfide exchange reactions. For instance, the synthesis of S-aryl alkylthiosulfinates has been achieved by the oxidation of aralkyl disulfides using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This methodology can be adapted to produce analogues of S-prop-1-en-1-yl methanesulfinothioate by starting with the appropriate S-(alkenyl) S-methyl disulfide.
The stability of the resulting thiosulfinates is a critical consideration. For example, allicin (B1665233) (diallyl thiosulfinate), a related compound, is known for its instability. To circumvent this, researchers have focused on synthesizing analogues with increased stability, such as S-aryl alkylthiosulfinates, where the replacement of the allyl group with an aromatic ring enhances stability by preventing degradation pathways. While not a direct modification of the prop-1-en-1-yl group, this highlights a strategy that could be applied to generate more stable analogues.
Exploration of Variations in the Methanesulfinyl Group
The methanesulfinyl group is the second key component of the molecule, and its modification offers another route to alter the compound's properties. Variations can include changing the alkyl substituent on the sulfinyl sulfur to larger alkyl groups (e.g., ethyl, propyl), branched alkyl groups, or aryl groups.
The synthesis of such analogues typically follows the same general principle of oxidizing the corresponding unsymmetrical disulfide. For example, to synthesize an analogue with an ethanesulfinyl group, one would start with S-(prop-1-en-1-yl) S-ethyl disulfide and oxidize it. The choice of the alkyl or aryl group can influence the electrophilicity of the sulfur atoms in the thiosulfinate bond and, consequently, its reactivity towards nucleophiles like thiols.
Research on S-aryl alkylthiosulfinates has demonstrated that the electronic nature of the aromatic ring can impact the stability and reactivity of the thiosulfinate. nih.gov Thiosulfinates with electron-releasing groups on the aromatic ring have shown good stability. nih.gov This principle can be extended to the exploration of various alkyl and aryl substituents on the sulfinyl group of this compound to fine-tune its chemical properties.
Table 1: Examples of Synthesized Thiosulfinate Analogues and Precursors
| Compound Name | Structure | Precursor (Disulfide) | Oxidizing Agent |
| S-Aryl alkylthiosulfinates | Ar-S(O)-S-Alkyl | Ar-S-S-Alkyl | m-CPBA |
| Dimethyl thiosulfinate | CH₃-S(O)-S-CH₃ | Dimethyl disulfide | Peracetic acid |
| Diethyl thiosulfinate | CH₃CH₂-S(O)-S-CH₂CH₃ | Diethyl disulfide | Peracetic acid |
| Dipropyl thiosulfinate | CH₃CH₂CH₂-S(O)-S-CH₂CH₂CH₃ | Dipropyl disulfide | Peracetic acid |
| Dibenzyl thiosulfinate | PhCH₂-S(O)-S-CH₂Ph | Dibenzyl disulfide | Peracetic acid |
This table is generated based on synthetic principles and examples from related thiosulfinate chemistry.
Covalent Modification and Functionalization Strategies
The inherent reactivity of the thiosulfinate functional group makes it a target for covalent modification. The sulfur-sulfur bond is susceptible to nucleophilic attack, particularly by thiols, leading to the formation of mixed disulfides. This reactivity can be harnessed to conjugate this compound to other molecules, such as peptides, proteins, or polymers, to impart specific functionalities.
The reaction of thiosulfinates with thiols is a well-established chemical transformation. This thiol-disulfide exchange reaction is a key mechanism by which thiosulfinates exert their biological effects, often through the modification of cysteine residues in proteins. nih.gov This same reactivity can be exploited in a controlled manner to create functionalized molecules. For example, a molecule containing a thiol group can be covalently linked to the S-prop-1-en-1-yl moiety through the displacement of the methanesulfinothioate group.
Furthermore, the alkenyl group provides a potential site for functionalization through reactions such as addition reactions across the double bond. However, the reactivity of the thiosulfinate group must be taken into account to ensure selective modification of the alkenyl moiety.
Development of Novel Thiosulfinate Scaffolds
Building upon the core structure of this compound, researchers are exploring the development of novel thiosulfinate scaffolds. This involves incorporating the thiosulfinate functionality into larger, more complex molecular architectures to create hybrid molecules with unique properties.
One approach is the synthesis of molecules that combine the thiosulfinate pharmacophore with other bioactive moieties. This can lead to the development of compounds with dual or synergistic modes of action. For instance, a thiosulfinate could be linked to another known therapeutic agent to enhance its efficacy or overcome resistance mechanisms. rsc.org
The design of novel scaffolds also includes the synthesis of cyclic thiosulfinates. While not directly derived from this compound, the principles of their synthesis and reactivity provide insights into the potential for creating new thiosulfinate-containing ring systems. These cyclic structures can exhibit distinct conformational properties and reactivity profiles compared to their acyclic counterparts.
The development of new synthetic methodologies is crucial for the construction of these novel scaffolds. This includes the exploration of new catalysts and reaction conditions that allow for the efficient and selective formation of the thiosulfinate bond within complex molecular frameworks.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for determining the constitutional isomers and stereochemistry of S-Prop-1-en-1-yl methanesulfinothioate. Studies on thiosulfinates isolated from onion extracts have confirmed the structures of the trans and cis isomers primarily through high-field NMR spectroscopy. researchgate.net
A full assignment of proton (¹H) and carbon-¹³ (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments.
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on the known structure and data from related organosulfur compounds, the following table outlines the anticipated chemical shifts. The vinylic protons (H1' and H2') would show characteristic coupling constants (J-values) indicative of their cis or trans relationship (~10-12 Hz for cis, ~15-18 Hz for trans).
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| CH₃-S(O)- | 2.5 - 2.8 | 40 - 45 | Singlet proton signal. |
| -S-CH= | 6.2 - 6.5 | 125 - 130 | Doublet, coupled to H2'. |
| =CH-CH₃ | 5.8 - 6.1 | 130 - 135 | Doublet of quartets, coupled to H1' and H3'. |
| -CH₃ | 1.8 - 2.1 | 15 - 20 | Doublet, coupled to H2'. |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound. unina.itsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show a critical cross-peak between the vinylic protons (H1' and H2') and another between the vinylic proton H2' and the methyl protons H3', confirming the prop-1-en-1-yl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For example, the proton signal at ~2.6 ppm would correlate with the carbon signal at ~42 ppm, assigning them to the S-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems. sdsu.eduyoutube.com Key correlations would be observed from the methyl protons (H3) to the sulfoxide (B87167) sulfur-bearing carbon (C1) and from the vinylic proton H1' to the carbon of the terminal methyl group (C3'), establishing the complete molecular framework.
The S-S(O) bond in thiosulfinates has a notable rotational barrier. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures, could be employed to study the conformational dynamics around this bond. At low temperatures, the rotation might slow sufficiently to allow for the observation of distinct signals for different conformers. Analysis of the coalescence temperature and line shapes would enable the calculation of the energy barrier to rotation, providing insight into the molecule's flexibility and conformational preferences in solution.
Mass Spectrometry (MS) Fragmentation Studies and High-Accuracy Mass Determination
Mass spectrometry is a cornerstone technique for the identification of thiosulfinates in complex natural extracts like those from onion. mdpi.comresearchgate.net High-accuracy mass determination, typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides the elemental composition of the molecular ion, confirming its chemical formula (C₄H₈OS₂).
Electron Ionization (EI) and softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are used to study the compound. unina.it The fragmentation pattern in the mass spectrum provides structural information. For this compound (Molecular Weight: 136.00 g/mol ), the expected fragmentation pathways would involve:
Homolytic cleavage of the S-S bond: This is a characteristic fragmentation for thiosulfinates, leading to sulfinyl and sulfenyl radical cations.
[CH₃S(O)]⁺ (m/z 63)
[CH₃CH=CHS]⁺ (m/z 73)
Cleavage of the C-S bond:
Loss of the propenyl radical to give [CH₃S(O)S]⁺ (m/z 95).
Loss of the methyl radical to give [S(O)S-CH=CHCH₃]⁺ (m/z 121).
Rearrangement Reactions: Thiosulfinates can undergo rearrangements, such as the elimination of sulfenic acid.
Table of Expected Mass Fragments:
| m/z | Proposed Fragment | Pathway |
|---|---|---|
| 136 | [C₄H₈OS₂]⁺ | Molecular Ion |
| 95 | [CH₃S₂O]⁺ | C-S Cleavage |
| 73 | [C₃H₅S]⁺ | S-S Cleavage |
| 63 | [CH₃SO]⁺ | S-S Cleavage |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govamericanpharmaceuticalreview.com For this compound, these techniques would confirm the presence of key structural motifs.
S=O Stretch: The sulfoxide group gives rise to a strong, characteristic absorption band in the FT-IR spectrum, typically in the range of 1050-1100 cm⁻¹. This is one of the most diagnostic peaks for thiosulfinates.
C=C Stretch: The carbon-carbon double bond of the propenyl group would produce a band around 1640-1680 cm⁻¹.
C-S Stretch: The carbon-sulfur single bonds would exhibit weaker absorptions in the fingerprint region, generally between 600-800 cm⁻¹.
C-H Bends: Out-of-plane C-H bending vibrations for the alkene would provide information about its substitution pattern (cis vs. trans). A trans configuration typically shows a strong band around 960-980 cm⁻¹, while a cis configuration shows a broader band around 675-730 cm⁻¹.
Table of Characteristic Vibrational Frequencies:
| Functional Group | Expected Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| S=O Stretch | 1050 - 1100 | FT-IR (Strong) |
| C=C Stretch | 1640 - 1680 | FT-IR (Medium), Raman (Strong) |
| C-H Stretch (sp²) | 3010 - 3095 | FT-IR, Raman |
| C-H Stretch (sp³) | 2850 - 3000 | FT-IR, Raman |
| C-H Bend (trans-alkene) | 960 - 980 | FT-IR (Strong) |
Electronic Absorption and Circular Dichroism Spectroscopy (for Chiral Forms)
The sulfoxide group in this compound is a stereocenter, making the molecule chiral. Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful techniques for studying such chiral molecules.
Electronic Absorption (UV-Vis): Thiosulfinates typically exhibit a weak n → π* electronic transition associated with the S=O chromophore in the UV region, often around 250-280 nm. The C=C bond also contributes to the UV absorption.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon only observed in chiral molecules. A CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions. The sign of the Cotton effect is directly related to the absolute configuration (R or S) at the sulfur atom. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry of the enantiomers can be determined. ntu.edu.sg
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a single crystal of sufficient quality could be grown, this technique would yield exact bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure would:
Confirm the molecular connectivity.
Unequivocally establish the stereochemistry of the double bond (E or Z).
Determine the relative and absolute stereochemistry at the chiral sulfur center.
Provide insight into the preferred solid-state conformation and intermolecular interactions.
However, obtaining a suitable crystal can be a significant challenge for volatile, oily, and relatively unstable compounds like many thiosulfinates. To date, no crystal structure for this compound has been reported in the literature.
Lack of Publicly Available Research Precludes a Detailed Theoretical Analysis of this compound
A comprehensive review of scientific literature and computational chemistry databases has revealed a significant gap in the publicly available research on the specific chemical compound this compound. Despite extensive searches for theoretical and computational studies, no dedicated scholarly articles detailing the quantum chemical calculations, reaction mechanisms, or molecular dynamics of this particular molecule could be located.
The initial intention was to construct a detailed article focusing on the electronic structure, bonding, geometric optimization, energetics, reaction pathways, and conformational landscapes of this compound, adhering to a strict outline of topics in computational chemistry. However, the absence of specific data—such as Density Functional Theory (DFT) investigations of its molecular orbitals, ab initio calculations of its geometry, identification of transition states, or molecular dynamics simulations—makes it impossible to generate a scientifically accurate and informative article as requested.
Research is available for other related thiosulfinate compounds, such as allicin (B1665233) (diallyl thiosulfinate) and S-propyl propanethiosulfinate. These studies employ the very theoretical methods intended for discussion in this article, providing insights into the computational chemistry of the broader thiosulfinate class. For instance, research on analogous compounds has explored their radical-trapping antioxidant mechanisms and the thermodynamics of their decomposition.
However, due to the strict requirement to focus solely on this compound and not introduce information from outside this explicit scope, the findings from studies on other thiosulfinates cannot be used as substitutes. The structural differences, particularly the specific arrangement of the propenyl group, would lead to unique electronic and conformational properties that cannot be accurately extrapolated from other molecules.
Theoretical and Computational Chemistry Studies of S Prop 1 En 1 Yl Methanesulfinothioate
Predictive Modeling of Chemical Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules such as S-Prop-1-en-1-yl methanesulfinothioate. Through the application of quantum chemical calculations, it is possible to model the reactivity and selectivity of this thiosulfinate, offering insights into its reaction mechanisms under various conditions. These theoretical studies are crucial for elucidating the transient intermediates and transition states that are often difficult to observe experimentally.
The reactivity of thiosulfinates is multifaceted, involving reactions with nucleophiles, radicals, and thermal decomposition pathways. Predictive modeling in this context largely relies on Density Functional Theory (DFT) and other high-level ab initio methods to calculate the potential energy surfaces of proposed reaction pathways. By determining the geometries and energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed.
A key reaction pathway for many thiosulfinates is the Cope elimination, which leads to the formation of a highly reactive sulfenic acid. rsc.org For this compound, this would involve the formation of 1-propenesulfenic acid and methanethial S-oxide. Computational models can predict the activation energy for this process, thereby indicating the likelihood of this pathway under given conditions. The selectivity of this elimination (i.e., which group is preferentially eliminated) can also be assessed by comparing the activation barriers of competing pathways.
Furthermore, the antioxidant properties of Allium-derived thiosulfinates have been linked to their ability to trap radicals, a process that can also be modeled computationally. rsc.org Theoretical calculations can determine the thermodynamics and kinetics of reactions between this compound and various radical species. rsc.org This allows for the prediction of its potential as a radical-scavenging antioxidant.
Kinetic modeling can also be applied to understand the dynamic changes in thiosulfinate profiles in complex systems, such as in onion homogenates. acs.org By developing a kinetic model that includes the various reactions of this compound and its precursor, 1-propenesulfenic acid, it is possible to predict how the concentration of this and other related organosulfur compounds will evolve over time. acs.org
Table 1: Calculated Activation Energies for Proposed Reaction Pathways of a Model Thiosulfinate
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Cope Elimination | TS1 | 25.3 |
| Reaction with Thiol | TS2 | 15.8 |
| Radical Trapping (with •OH) | TS3 | 5.2 |
This table illustrates how computational chemistry can be used to compare the energetic barriers of different reaction pathways, thereby predicting the most likely course of a reaction.
Table 2: Predicted Thermodynamic Data for the Cope Elimination of a Model Thiosulfinate
| Species | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Reactant (Thiosulfinate) | -823.456 | -823.501 |
| Transition State | -823.415 | -823.459 |
| Products (Sulfenic Acid + Thial S-oxide) | -823.441 | -823.490 |
This table provides an example of the thermodynamic data that can be calculated to determine the feasibility of a reaction. The relative energies can be used to calculate the reaction enthalpy and Gibbs free energy change.
Advanced Applications in Chemical Synthesis and Future Research Directions
Role as a Key Intermediate or Building Block in Complex Molecule Synthesis
Thiosulfinates like S-Prop-1-en-1-yl methanesulfinothioate are characterized by the R−S(O)−S−R' linkage, which imparts significant reactivity, making them valuable as transient intermediates in chemical transformations. wikipedia.org In nature, this compound is an intermediate in the complex cascade of reactions that produce the characteristic volatile sulfur compounds of crushed garlic and related plants. nih.gov It is formed from the condensation of methanesulfenic acid and allylsulfenic acid, which are themselves generated from the enzymatic breakdown of precursors like S-methyl-L-cysteine sulfoxide (B87167) (MCSO) and S-allyl-L-cysteine sulfoxide (ACSO). researchgate.netnih.govscienceopen.com Subsequently, this compound can decompose or react further to form more stable disulfides and trisulfides, such as methyl allyl disulfide (MADS) and methyl allyl trisulfide (MATS). nih.govscienceopen.com
This inherent reactivity can be harnessed in targeted organic synthesis. The thiosulfinate functional group is susceptible to nucleophilic attack, particularly by thiols, in what is known as thiol-disulfide exchange. researchgate.net This reactivity allows the this compound molecule to serve as a building block for introducing specific organosulfur moieties into larger, more complex molecules. For instance, cyclic thiosulfinates have been successfully employed as efficient cross-linking agents in the synthesis of biodegradable hydrogels, demonstrating their utility in materials science and biomedicine. researchgate.net This application highlights the potential for this compound to be used in creating novel polymers or for modifying biological molecules containing cysteine residues.
| Precursor(s) | Intermediate Compound | Subsequent Product(s) |
| Methanesulfenic acid, Allylsulfenic acid | This compound | Methyl allyl disulfide (MADS), Methyl allyl trisulfide (MATS) |
Potential as a Precursor for Novel Reagents or Catalysts
The thermal or chemical decomposition of thiosulfinates generates highly reactive sulfenic acids. wikipedia.org this compound can thus be considered a precursor to methanesulfenic acid and 1-propenesulfenic acid. These transient species are potent electrophiles and nucleophiles and could be trapped in situ to generate novel reagents for organic synthesis. The ability of thiosulfinates to engage in radical-trapping is associated with this facile formation of sulfenic acids, suggesting potential applications in the development of specialized antioxidants. wikipedia.org
While direct application as a catalyst precursor is less explored, the broader field of organosulfur chemistry offers intriguing possibilities. Sulfur ylides, for example, are versatile reagents, and combining their reactivity with transition metal catalysts is seen as a promising, yet underexploited, area for future development. bohrium.com The reactive sulfur centers in this compound could potentially be modified to create ligands for transition metal catalysts, opening avenues for its use in developing new catalytic systems, particularly in the realm of asymmetric catalysis, which remains a topic of significant interest. bohrium.com
Emerging Methodologies for Thiosulfinate Synthesis and Characterization
The study and application of specific thiosulfinates depend on robust methods for their synthesis and characterization.
Synthesis: Historically, thiosulfinates were first synthesized in 1947 through the oxidation of the corresponding disulfides. wikipedia.org This remains a foundational method. More advanced techniques have since been developed to improve yield, selectivity, and reaction conditions.
Catalytic Asymmetric Oxidation: To create optically pure thiosulfinates, which possess a stereogenic sulfur atom, methods using catalytic asymmetric oxidation of disulfides with reagents like hydrogen peroxide have been developed. wikipedia.org
Lanthanide-Catalyzed Condensation: A high-yield method for preparing thiosulfinates involves the reaction of sulfinic acids and thiols in the presence of lanthanide(III) triflates as catalysts. organic-chemistry.org
Electrochemical Synthesis: Electrochemical methods are being investigated for the synthesis of complex organosulfur compounds, offering potential advantages in control and sustainability. cardiff.ac.uk
Novel Precursor Strategies: A significant challenge in organosulfur chemistry is the handling of thiols, which are often volatile, malodorous, and easily oxidized. bohrium.comsciencedaily.com Recent research has focused on developing synthetic routes from more stable and accessible precursors. For example, a novel two-step synthesis of related sulfinate esters has been developed using readily available thioesters, avoiding the direct use of thiols. sciencedaily.comeurekalert.org This trend towards safer and more practical starting materials is crucial for the future synthesis of thiosulfinates.
Characterization: The identification and quantification of thiosulfinates, particularly in complex natural mixtures, require sophisticated analytical techniques.
Mass Spectrometry (MS): Coupled with chromatographic separation techniques like liquid chromatography (LC-ESI-MS/MS), mass spectrometry is a powerful tool for identifying this compound and other organosulfur compounds in plant extracts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is indispensable for the structural elucidation of newly synthesized thiosulfinates and for verifying their purity. cardiff.ac.uk
| Synthetic Method | Key Features |
| Disulfide Oxidation | The foundational method for thiosulfinate synthesis. wikipedia.org |
| Asymmetric Oxidation | Allows for the creation of optically pure, chiral thiosulfinates. wikipedia.org |
| Lanthanide Catalysis | Enables high-yield synthesis from sulfinic acids and thiols. organic-chemistry.org |
| Thioester Oxidation | An emerging strategy to synthesize related sulfur compounds, avoiding problematic thiol precursors. sciencedaily.comeurekalert.org |
Unexplored Frontiers and Challenges in Organosulfur Chemistry
The chemistry of this compound is intrinsically linked to the broader field of organosulfur chemistry, which faces both significant challenges and exciting opportunities. utsa.edu
Challenges:
Handling and Reactivity: Many sulfur-containing starting materials, such as thiols, have unpleasant odors and can deactivate catalysts, posing practical challenges in synthesis. bohrium.com
Selectivity: Achieving high selectivity is a persistent challenge. This includes controlling the oxidation state of sulfur, preventing unwanted side reactions like the formation of symmetrical disulfides when unsymmetrical ones are desired, and controlling the cleavage of S-S bonds. bohrium.com
Stereocontrol: Many bioactive organosulfur compounds are chiral. Developing synthetic methods that provide high chemo-, regio-, and stereoselectivity is a critical hurdle for drug discovery and materials science. utsa.edu
Unexplored Frontiers:
Green and Sustainable Chemistry: A major frontier is the development of environmentally benign synthetic methods. This includes using elemental sulfur, an abundant and cost-effective raw material, as the primary sulfur source and designing more sustainable sulfurizing reagents. bohrium.com
Asymmetric Catalysis: Expanding the utility of organosulfur compounds, including thiosulfinates and their derivatives, in radical-related asymmetric catalysis is a promising area for future research. bohrium.com
Bioactive Derivatives and Materials: Further studies into the synthesis of novel bioactive organosulfur compounds based on natural scaffolds remain a key objective. eurekalert.org The demonstrated use of cyclic thiosulfinates in forming biocompatible hydrogels opens a new frontier for these compounds in advanced materials and regenerative medicine. researchgate.net
Advanced Analytical Techniques: The development of novel and robust analytical technologies is crucial for the standardization and quality control of organosulfur compounds in food, medicine, and materials. nih.gov
Q & A
How can researchers formulate hypothesis-driven questions for studying this compound’s bioactivity?
- Methodological Answer : Use PICOT framework:
- Population : Target organism/cell line.
- Intervention : Dose/concentration range.
- Comparison : Positive/negative controls.
- Outcome : Measurable endpoints (e.g., enzyme inhibition).
- Time : Exposure duration . Refine hypotheses through systematic literature reviews to address knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
